molecular formula C8H9NO3 B165039 3-(2-oxopyridin-1(2H)-yl)propanoic acid CAS No. 68634-48-0

3-(2-oxopyridin-1(2H)-yl)propanoic acid

Cat. No. B165039
CAS RN: 68634-48-0
M. Wt: 167.16 g/mol
InChI Key: FGXRKDZZPDMPAQ-UHFFFAOYSA-N
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Description

“3-(2-oxopyridin-1(2H)-yl)propanoic acid” is a chemical compound that is not widely discussed in the literature. However, it is structurally related to trifluoromethylpyridines (TFMP), which are key structural motifs in active agrochemical and pharmaceutical ingredients1. The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety1.



Synthesis Analysis

The synthesis of pyridine derivatives has been extensively studied. For instance, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C afforded 2-substituted pyridines2. However, the specific synthesis process for “3-(2-oxopyridin-1(2H)-yl)propanoic acid” is not explicitly mentioned in the available literature.



Molecular Structure Analysis

The molecular structure of “3-(2-oxopyridin-1(2H)-yl)propanoic acid” is not directly provided in the literature. However, the crystal structure of related compounds, such as trans-carbonyl-(diphenylcyclohexyl-phosphine-κP)iodidomethyl-(2-oxopyridin-1(2H)-olato-κ2O,O′)rhodium(III), has been reported3.



Chemical Reactions Analysis

The chemical reactions involving “3-(2-oxopyridin-1(2H)-yl)propanoic acid” are not explicitly mentioned in the available literature. However, the literature does discuss the reactions of related pyridine derivatives2.



Physical And Chemical Properties Analysis

The specific physical and chemical properties of “3-(2-oxopyridin-1(2H)-yl)propanoic acid” are not provided in the available literature.


Scientific Research Applications

Application in Cancer Therapy

  • Scientific Field : Medical Science, specifically Oncology .
  • Summary of the Application : Pyridine derivatives, such as 1H-pyrrolo[2,3-b]pyridine, have shown potent activities against FGFR1, 2, and 3, which play an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
  • Methods of Application/Experimental Procedures : The research involved the design, synthesis, and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives . One of the compounds, 4h, exhibited potent FGFR inhibitory activity and significantly inhibited the migration and invasion of 4T1 cells .
  • Results/Outcomes : Compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . It showed potent activities against FGFR1, 2, and 3 with FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively .

Application in Organic Synthesis

  • Scientific Field : Organic Chemistry .
  • Summary of the Application : Pyridine derivatives are used in various organic synthesis reactions .
  • Methods of Application/Experimental Procedures : Several methods have been developed for the synthesis of pyridines, including the addition of Grignard reagents to pyridine N-oxides, cross-coupling of aryl bromides with 2-thienyl, 3-thienyl, 2-pyridyl, and 3-pyridyl aluminum reagents, and direct C-4-H alkylation of pyridines with alkyl halides .
  • Results/Outcomes : These methods have enabled the synthesis of 2-substituted pyridines, 2-substituted pyridine N-oxides, 2,6-disubstituted pyridines, and alkylated pyridines bearing an all-carbon quaternary center .

Application in Antimalarial, Antimicrobial, and Fungicidal Agents

  • Scientific Field : Pharmaceutical Chemistry .
  • Summary of the Application : Pyridine derivatives are used in the synthesis of antimalarial, antimicrobial, and fungicidal agents .
  • Methods of Application/Experimental Procedures : The research involved the transformation of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles. This was achieved through the combination of copper catalysis and activation by lithium fluoride or magnesium chloride .
  • Results/Outcomes : The utility for the scaffold decoration of a broad range of complex N-heterocycles is exemplified by syntheses of new structural analogues of several antimalarial, antimicrobial, and fungicidal agents .

Application in the Synthesis of Biaryl Building Blocks

  • Scientific Field : Organic Chemistry .
  • Summary of the Application : Pyridine derivatives are used in the synthesis of biaryl building blocks .
  • Methods of Application/Experimental Procedures : The research involved the cross-coupling of aryl bromides with 2-thienyl, 3-thienyl, 2-pyridyl, and 3-pyridyl aluminum reagents in the presence of Pd (OAc) 2 and (o-tolyl) 3 P .
  • Results/Outcomes : This method provided useful biaryl building blocks . Additionally, the catalytic system was also suited well for the coupling reaction of benzyl halides with pyridyl aluminum reagents to afford a series of pyridylarylmethanes .

Safety And Hazards

The safety and hazards associated with “3-(2-oxopyridin-1(2H)-yl)propanoic acid” are not explicitly mentioned in the available literature.


Future Directions

The future directions for the study and application of “3-(2-oxopyridin-1(2H)-yl)propanoic acid” are not directly mentioned in the available literature. However, it is expected that many novel applications of related TFMP derivatives will be discovered in the future1.


properties

IUPAC Name

3-(2-oxopyridin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c10-7-3-1-2-5-9(7)6-4-8(11)12/h1-3,5H,4,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGXRKDZZPDMPAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20302093
Record name 3-(2-oxopyridin-1(2H)-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20302093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-oxopyridin-1(2H)-yl)propanoic acid

CAS RN

68634-48-0
Record name 68634-48-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148584
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(2-oxopyridin-1(2H)-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20302093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-oxo-1,2-dihydropyridin-1-yl)propanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Scarbaci, V Troiano, R Ettari, A Pinto… - …, 2014 - Wiley Online Library
This paper describes the design, synthesis, and biological evaluation of peptidomimetic boronates as inhibitors of the 20S proteasome, a validated target in the treatment of multiple …
S Maiorana - 2018 - iris.unime.it
The ubiquitin-proteasome system (UPS) is the major non-lysosomal proteolytic pathway, which plays a fundamental role in the turnover of intracellular protein of eukaryotic cells, thus …
Number of citations: 0 iris.unime.it

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